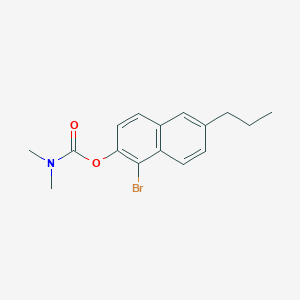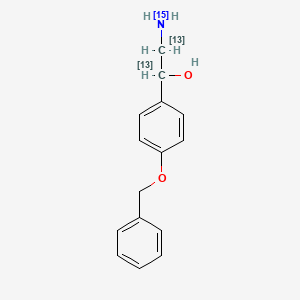
2-Amino-1-(4'-benzyloxyphenyl)ethanol-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is a labeled analogue of 2-Amino-1-(4’-benzyloxyphenyl)ethanol, which is an intermediate in the preparation of Synephrine . This compound is used primarily in proteomics research and is characterized by its molecular formula C13(13C)2H17(15N)O2 and a molecular weight of 246.28 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves the incorporation of stable isotopes 13C and 15N into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The production involves strict process parameter control to ensure product quality and may include custom synthesis for special structural needs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N involves its interaction with molecular targets and pathways specific to its labeled isotopes. The stable isotopes 13C and 15N allow researchers to trace metabolic pathways and study the compound’s effects in various biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4’-benzyloxyphenyl)ethanol: The unlabeled analogue used as an intermediate in Synephrine preparation.
Ethanolamine: A naturally occurring compound with similar functional groups but different applications.
Uniqueness
2-Amino-1-(4’-benzyloxyphenyl)ethanol-13C2,15N is unique due to its stable isotope labeling, which provides distinct advantages in research applications, such as enhanced tracing and analysis capabilities .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
2-(15N)azanyl-1-(4-phenylmethoxyphenyl)(1,2-13C2)ethanol |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/i10+1,15+1,16+1 |
InChI Key |
YZOUUVUNKGUDSK-BEOILPPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH]([13CH2][15NH2])O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


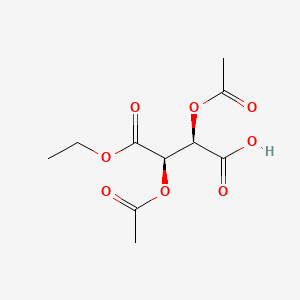
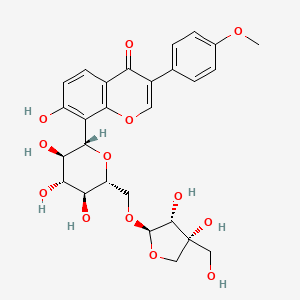
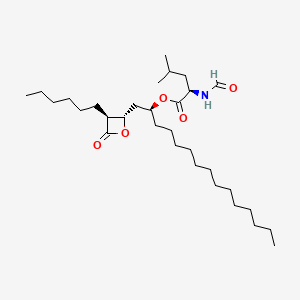
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
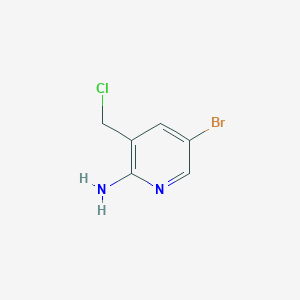
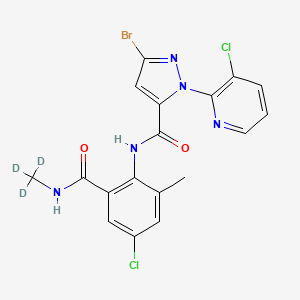
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
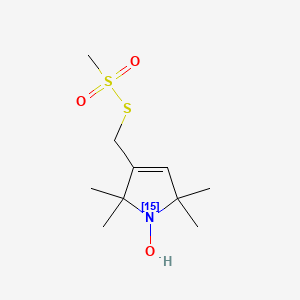
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethanol](/img/structure/B13443251.png)
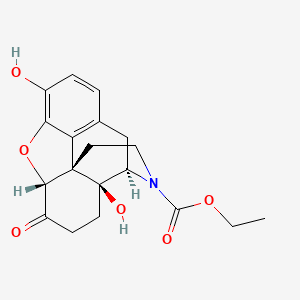
![bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate](/img/structure/B13443279.png)
![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
